phosphonium)ethane bis(tetrafL

Description

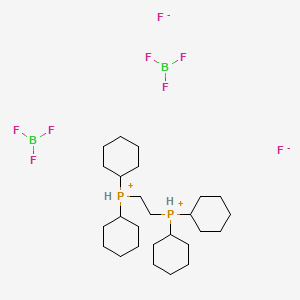

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate): is an organic compound with the chemical formula C26H49BF4P2 . It is typically a white solid with a melting point of approximately 125-130°C . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is primarily used as a ligand in metal-catalyzed reactions and as an electrolyte in electrochemical devices .

Properties

Molecular Formula |

C26H50B2F8P2 |

|---|---|

Molecular Weight |

598.2 g/mol |

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |

InChI |

InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |

InChI Key |

XUOPEGUAMNNBER-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through the following steps :

Reaction of Nickel Complex: The synthesis begins with the reaction of (Ni(dppe)O2) with (N=CCl4) to form .

Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with ethanol containing tetrafluoroboric acid to yield 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).

Industrial Production Methods:

The industrial production of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Coordination Chemistry

The compound acts as a bidentate ligand due to its two phosphonium centers. It stabilizes transition metals (e.g., Pd, Au) in catalytic cycles :

-

Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).

-

Gold complexes : Exhibit antitumor activity by inducing DNA-protein cross-links and inhibiting macromolecular synthesis .

Example Reaction with Gold :

\text{[AuCl]₂(DPPE) + [(C₅H₉)₂PCH₂CH₂P(C₅H₉)₂](BF₄)_2 → [Au((C₅H₉)₂PCH₂CH₂P(C₅H₉)₂)](BF₄) + 2Cl^-}

Reactivity in Catalysis

The ligand enhances catalytic efficiency in organic transformations:

Stability and Side Reactions

-

Hydrolysis Sensitivity : The tetrafluoroborate anion hydrolyzes slowly in aqueous media, releasing BF₃ and HF.

-

Thermal Stability : Decomposes above 200°C, releasing cyclopentane and phosphorus oxides.

Mechanistic Insights

Scientific Research Applications

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has a wide range of applications in scientific research :

Chemistry: It is used as a ligand in metal-catalyzed reactions, such as and .

Biology: The compound is studied for its potential use in and .

Medicine: and .

Industry: It is used as an electrolyte in and other electrochemical devices.

Mechanism of Action

The mechanism by which 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) exerts its effects involves its role as a ligand . As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes . These complexes can then participate in various chemical transformations, such as oxidation , reduction , and substitution reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

- 1,2-Bis(dicyclohexylphosphino)ethane

- 1,3-Bis(dicyclohexylphosphino)propane

- 1,4-Bis(dicyclohexylphosphino)butane

Comparison:

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of solubility , stability , and reactivity . For example, it is more soluble in organic solvents and exhibits higher stability under various reaction conditions. Additionally, its reactivity as a ligand in metal-catalyzed reactions is often superior, making it a preferred choice in many applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.